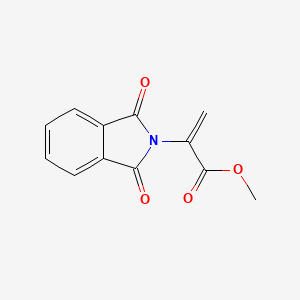
2-(1,3-ジオキソイソインドール-2-イル)プロプ-2-エン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is a chemical compound with the molecular formula C12H9NO4. It is known for its unique structure, which includes a phthalimide moiety and an acrylate ester group. This compound is used in various scientific research applications due to its versatile chemical properties .
科学的研究の応用
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
作用機序
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The phthalimide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .
類似化合物との比較
Similar Compounds
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate
- Methyl 2-(1,3-dioxoisoindol-2-yl)propanoate
- Methyl 2-(1,3-dioxoisoindol-2-yl)but-2-enoate
Uniqueness
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is unique due to its combination of the phthalimide and acrylate ester groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and biochemical research .
生物活性
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate, with the CAS number 26878-24-0, is a compound of interest due to its potential biological activities. This article explores its structural properties, biological activities, and relevant research findings.
Chemical Structure and Properties
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate has the molecular formula C12H9NO4 and a molecular weight of approximately 231.20 g/mol. Its structure includes a dioxoisoindole moiety and an acrylate functional group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 26878-24-0 |
| Molecular Formula | C12H9NO4 |
| Molecular Weight | 231.2042 g/mol |
| SMILES | COC(=O)C(=C)N1C(=O)c2c(C1=O)cccc2 |
| Complexity | 377 |
| Heavy Atom Count | 17 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Anticancer Properties
Recent studies have indicated that methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate exhibits significant anticancer activity. Research published in ResearchGate highlights its potential as an effective agent against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation in cancer cells, particularly in breast and colon cancer models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study found that methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate demonstrates inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. The underlying mechanism involves the modulation of antioxidant enzyme activities, which helps in reducing cellular damage .
Study on Anticancer Activity
A notable study conducted by researchers aimed at evaluating the anticancer effects of methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutic agents.
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial efficacy, the compound was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showing promising results for potential therapeutic applications in treating bacterial infections.
特性
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYRWKJPFHXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














